![molecular formula C21H20O6 B135120 2-Propenoic acid, 4-[[(4-benzoylphenoxy)carbonyl]oxy]butyl ester CAS No. 131513-00-3](/img/structure/B135120.png)
2-Propenoic acid, 4-[[(4-benzoylphenoxy)carbonyl]oxy]butyl ester
Descripción general
Descripción
2-Propenoic acid, 4-[[(4-benzoylphenoxy)carbonyl]oxy]butyl ester, also known as BPB, is a chemical compound that has been extensively studied for its biological and biochemical properties. This compound belongs to the class of carboxylic acid esters and is widely used in scientific research due to its unique properties.
Mecanismo De Acción
2-Propenoic acid, 4-[[(4-benzoylphenoxy)carbonyl]oxy]butyl ester is a reactive molecule that can covalently bind to proteins and peptides via its carboxylate group. The covalent bond formation between 2-Propenoic acid, 4-[[(4-benzoylphenoxy)carbonyl]oxy]butyl ester and the target molecule results in the formation of a stable adduct. This adduct can be used for various applications such as protein labeling and crosslinking.
Efectos Bioquímicos Y Fisiológicos
2-Propenoic acid, 4-[[(4-benzoylphenoxy)carbonyl]oxy]butyl ester has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of proteases and other enzymes by covalently modifying their active sites. 2-Propenoic acid, 4-[[(4-benzoylphenoxy)carbonyl]oxy]butyl ester has also been shown to induce protein aggregation and crosslinking, which can be useful for protein stabilization and immobilization.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Propenoic acid, 4-[[(4-benzoylphenoxy)carbonyl]oxy]butyl ester has several advantages for lab experiments. It is a highly reactive molecule that can be easily synthesized and purified. It has a high degree of specificity for proteins and peptides, which makes it an ideal labeling agent. However, 2-Propenoic acid, 4-[[(4-benzoylphenoxy)carbonyl]oxy]butyl ester has some limitations as well. It can be toxic to cells at high concentrations, and it can also lead to non-specific labeling if not used properly.
Direcciones Futuras
There are several future directions for research on 2-Propenoic acid, 4-[[(4-benzoylphenoxy)carbonyl]oxy]butyl ester. One area of research could be to develop new methods for the synthesis of 2-Propenoic acid, 4-[[(4-benzoylphenoxy)carbonyl]oxy]butyl ester that are more efficient and cost-effective. Another area of research could be to explore the use of 2-Propenoic acid, 4-[[(4-benzoylphenoxy)carbonyl]oxy]butyl ester as a crosslinking agent for other biomolecules such as nucleic acids and carbohydrates. Additionally, the development of new fluorescent probes based on 2-Propenoic acid, 4-[[(4-benzoylphenoxy)carbonyl]oxy]butyl ester could also be an interesting area of research. Overall, 2-Propenoic acid, 4-[[(4-benzoylphenoxy)carbonyl]oxy]butyl ester has many potential applications in scientific research, and further studies are needed to fully explore its properties and potential uses.
Métodos De Síntesis
2-Propenoic acid, 4-[[(4-benzoylphenoxy)carbonyl]oxy]butyl ester can be synthesized via the reaction of 4-benzoylphenoxy acetic acid with 4-hydroxybutyl acrylate in the presence of a coupling agent such as N,N-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields 2-Propenoic acid, 4-[[(4-benzoylphenoxy)carbonyl]oxy]butyl ester as a white crystalline solid with a high purity.
Aplicaciones Científicas De Investigación
2-Propenoic acid, 4-[[(4-benzoylphenoxy)carbonyl]oxy]butyl ester has been used in various scientific research applications due to its unique properties. It has been widely used as a crosslinking agent for proteins and peptides, as well as a labeling agent for biomolecules. 2-Propenoic acid, 4-[[(4-benzoylphenoxy)carbonyl]oxy]butyl ester has also been used as a fluorescent probe for the detection of proteins and peptides.
Propiedades
IUPAC Name |
4-(4-benzoylphenoxy)carbonyloxybutyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-2-19(22)25-14-6-7-15-26-21(24)27-18-12-10-17(11-13-18)20(23)16-8-4-3-5-9-16/h2-5,8-13H,1,6-7,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJDJFHDOJHPJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCCCOC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7075183 | |
| Record name | 2-Propenoic acid, 4-[[(4-benzoylphenoxy)carbonyl]oxy]butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7075183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propenoic acid, 4-[[(4-benzoylphenoxy)carbonyl]oxy]butyl ester | |
CAS RN |
131513-00-3 | |
| Record name | 4-[[(4-Benzoylphenoxy)carbonyl]oxy]butyl 2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131513-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 4-(((4-benzoylphenoxy)carbonyl)oxy)butyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131513003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 4-[[(4-benzoylphenoxy)carbonyl]oxy]butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7075183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propenoic acid, 4-[[(4-benzoylphenoxy)carbonyl]oxy]butyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.114 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PROPENOIC ACID, 4-(((4-BENZOYLPHENOXY)CARBONYL)OXY)BUTYL-ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9NY190TSE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





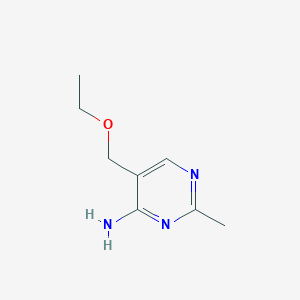
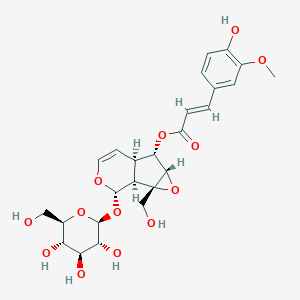
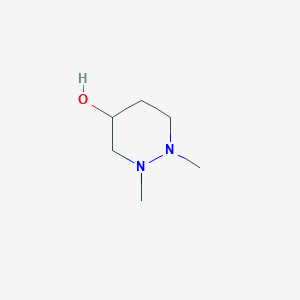


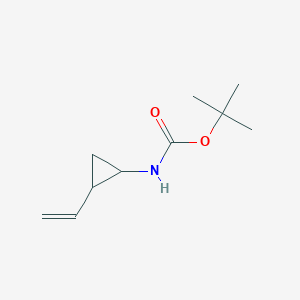

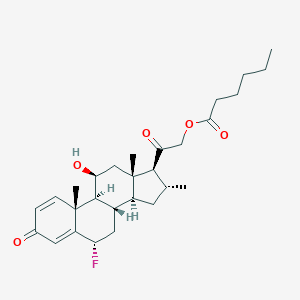
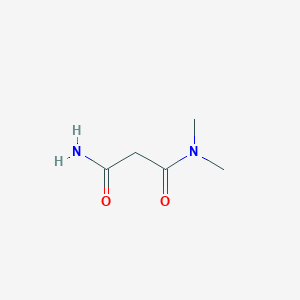

![4-(Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one](/img/structure/B135071.png)
![Acetamide, N-acetyl-N-[2-(acetylamino)ethyl]-](/img/structure/B135074.png)